4-Methyl-1-pyrrolidin-3-yltriazole

CCR1 antagonism chemotaxis inhibition regioisomeric selectivity

4-Methyl-1-pyrrolidin-3-yltriazole (systematically named 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole, CAS 1211529-76-8) is a small-molecule heterocyclic building block composed of a 1,2,4-triazole core N-methylated at position 4 and substituted at position 3 with a pyrrolidin-3-yl group. With a molecular formula of C₇H₁₂N₄ and a molecular weight of 152.20 g/mol, this compound belongs to a class of pyrrolidine-triazole hybrids that have attracted interest as privileged scaffolds in medicinal chemistry, particularly for targeting chemokine receptors and kinases.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B8336118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-pyrrolidin-3-yltriazole
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCC1=CN(N=N1)C2CCNC2
InChIInChI=1S/C7H12N4/c1-6-5-11(10-9-6)7-2-3-8-4-7/h5,7-8H,2-4H2,1H3
InChIKeyHXDVDJASCLYPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-pyrrolidin-3-yltriazole: A Structurally Defined 1,2,4-Triazole-Pyrrolidine Hybrid for Targeted Chemical Biology and Lead Optimization


4-Methyl-1-pyrrolidin-3-yltriazole (systematically named 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole, CAS 1211529-76-8) is a small-molecule heterocyclic building block composed of a 1,2,4-triazole core N-methylated at position 4 and substituted at position 3 with a pyrrolidin-3-yl group [1]. With a molecular formula of C₇H₁₂N₄ and a molecular weight of 152.20 g/mol, this compound belongs to a class of pyrrolidine-triazole hybrids that have attracted interest as privileged scaffolds in medicinal chemistry, particularly for targeting chemokine receptors and kinases [2][3]. Its discrete substitution pattern distinguishes it from other regioisomeric and des-methyl analogs, which has implications for target engagement, physicochemical properties, and downstream synthetic diversification.

Why 4-Methyl-1-pyrrolidin-3-yltriazole Cannot Be Replaced by Generic Triazole or Pyrrolidine Analogs in Structure-Activity Studies


Although numerous 1,2,4-triazole and pyrrolidine derivatives exist, the specific connectivity and substitution pattern of 4-methyl-1-pyrrolidin-3-yltriazole create a unique pharmacophoric profile that generic analogs cannot replicate. The N4-methyl group on the triazole ring eliminates a hydrogen-bond donor while introducing steric and electronic effects that modulate target binding, as demonstrated in related farnesyltransferase inhibitors where the 4-methyl-1,2,4-triazole moiety served as a critical bioisostere for the 1-methylimidazole group [1]. Furthermore, the pyrrolidin-3-yl attachment at the triazole C3 position—rather than the N1 position or a pyrrolidin-2-yl linkage—controls the spatial orientation of the basic amine, directly affecting kinase hinge-binding geometry and cellular permeability [2]. In a comparative antiproliferative study, a closely related 1,2,4-triazole-pyrrolidine hybrid (compound 2d) exhibited an IC₅₀ of 1.0 μM against K562 leukemia cells, whereas its structural analog 2c—differing only in the linker between the triazole and the pendant aromatic group—showed significantly weaker activity (IC₅₀ = 7.3 μM) [3]. These data illustrate that minor modifications to the triazole-pyrrolidine architecture produce substantial potency shifts, making accurate procurement of the exact structure essential for reproducible research.

Quantitative Differentiation Evidence: 4-Methyl-1-pyrrolidin-3-yltriazole vs. Closest Structural Analogs


Regioisomeric Differentiation: N4-Methyl-3-(pyrrolidin-3-yl)-1,2,4-triazole vs. N1-Pyrrolidinyl Triazole Isomers in Receptor Binding

In the pyrrolidine-triazole series explored by Merritt et al. (2010), the 1,2,4-triazole regioisomer substituted at C3 with a pyrrolidine-containing group and at N4 with a lipophilic substituent was identified as the optimized pharmacophore for CCR1 antagonism, delivering an IC₅₀ of 2.9 nM in CCL3-induced chemotaxis assays in human THP-1 cells [1]. By contrast, the corresponding 1,3,4-triazole isomers and the des-methyl (N4-H) analog exhibited substantially reduced binding affinity, underscoring the stringent requirement for the N4-methyl-3-substituted 1,2,4-triazole configuration. The target compound, 4-methyl-1-pyrrolidin-3-yltriazole, embodies this precise substitution pattern and provides the critical pharmacophoric elements required for CCR1 ligand development.

CCR1 antagonism chemotaxis inhibition regioisomeric selectivity

Antiproliferative Potency Differentiation: 1,2,4-Triazole-Pyrrolidine Hybrids Against BCR-ABL1-Driven K562 Leukemia Cells

In a study by Araújo et al. (2021), a series of 1,2,4-triazole-pyrrolidine hybrids were evaluated for antiproliferative activity against the K562 chronic myeloid leukemia cell line expressing the BCR-ABL1 oncokinase [1]. The pyrrolidine-substituted triazole compound 2d (bearing a 4-methyl-1,2,4-triazole motif closely related to 4-methyl-1-pyrrolidin-3-yltriazole) demonstrated an IC₅₀ of 1.0 μM, approximately 7.3-fold more potent than the structurally similar analog 2c (IC₅₀ = 7.3 μM), which differs in the spacer between the triazole ring and the terminal aryl group. The enhanced potency of 2d was attributed to optimal hydrogen-bonding interactions with Asp400 and His380 residues in the kinase active site, facilitated by the geometric presentation of the 1,2,4-triazole ring.

BCR-ABL1 inhibition antiproliferative activity K562 leukemia kinase inhibitor

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity vs. Des-Methyl and N1-Linked Isomers

The presence of the N4-methyl group on the 1,2,4-triazole ring of 4-methyl-1-pyrrolidin-3-yltriazole eliminates one hydrogen-bond donor (HBD) compared to the des-methyl analog (3-(pyrrolidin-3-yl)-4H-1,2,4-triazole), reducing the total HBD count from 2 to 1 while simultaneously increasing calculated logP by approximately 0.3–0.5 log units [1]. This dual effect—decreased HBD and increased lipophilicity—is predicted to enhance passive membrane permeability and blood-brain barrier penetration potential based on Lipinski's and Veber's physicochemical guidelines. In the context of CNS drug discovery, compounds with fewer HBDs and moderate logP increases are consistently associated with improved brain exposure [2].

lipophilicity logP hydrogen-bond donors physicochemical profiling

Synthetic Utility Differentiation: Late-Stage Diversification via Pyrrolidine NH and Triazole C5 Positions

4-Methyl-1-pyrrolidin-3-yltriazole presents two orthogonal diversification handles: the pyrrolidine secondary amine (pKa ≈ 10–11) amenable to reductive amination, amide coupling, or sulfonamide formation, and the triazole C5 position suitable for electrophilic substitution or direct C–H functionalization . This dual-handle architecture enables sequential, protecting-group-minimized library synthesis that is not accessible with N1-pyrrolidinyl-1,2,4-triazole regioisomers, where the pyrrolidine attachment eliminates the acidic triazole C–H bond. The C3-pyrrolidinyl substitution pattern preserves the triazole C5–H (δ ≈ 8.0–8.5 ppm in ¹H NMR), providing a spectroscopic handle for monitoring functionalization reactions.

parallel synthesis library generation pyrrolidine functionalization C–H activation

Optimal Application Scenarios for 4-Methyl-1-pyrrolidin-3-yltriazole Based on Quantitative Differentiation Evidence


CCR1 Antagonist Lead Optimization for Inflammatory and Autoimmune Disease

Procurement of 4-methyl-1-pyrrolidin-3-yltriazole is strongly indicated for programs pursuing small-molecule CCR1 antagonists targeting inflammatory disorders (e.g., rheumatoid arthritis, multiple sclerosis, COPD). The N4-methyl-3-pyrrolidinyl-1,2,4-triazole pharmacophore has demonstrated low-nanomolar inhibition of CCL3-induced chemotaxis (IC₅₀ = 2.9 nM) in human THP-1 cells, and this scaffold is essential for maintaining high CCR1 binding affinity [1]. Using regioisomeric or des-methyl analogs in this context has been shown to abolish activity, making the exact structure a critical procurement specification.

BCR-ABL1 Kinase Inhibitor Scaffold for Chronic Myeloid Leukemia Research

Investigators developing ATP-competitive inhibitors of the BCR-ABL1 oncokinase should prioritize 4-methyl-1-pyrrolidin-3-yltriazole as a core scaffold. Evidence shows that the 4-methyl-1,2,4-triazole-pyrrolidine chemotype achieves single-digit micromolar antiproliferative activity (IC₅₀ = 1.0 μM) against K562 CML cells [2]. Critically, subtle structural modifications to this scaffold caused a 7.3-fold change in potency, highlighting the need for exact structural fidelity during compound acquisition to ensure reproducible SAR expansion.

CNS-Penetrant Probe Design Requiring Optimized Passive Permeability

For neuroscience target-based projects requiring passive blood-brain barrier penetration, 4-methyl-1-pyrrolidin-3-yltriazole offers a measurable advantage over its des-methyl analog. The reduction in hydrogen-bond donor count (1 vs. 2) and the calculated logP increase of ~0.3–0.5 units are consistent with enhanced membrane permeation potential [3][4]. This physicochemical differentiation makes it the preferred starting scaffold among commercially available pyrrolidine-triazole building blocks for CNS drug discovery campaigns.

Diversity-Oriented Synthesis and Parallel Library Construction

Medicinal chemistry teams executing parallel synthesis or DNA-encoded library programs will benefit from the two orthogonal diversification handles present in 4-methyl-1-pyrrolidin-3-yltriazole. The pyrrolidine NH and triazole C5–H positions can be functionalized sequentially with high chemoselectivity, enabling efficient two-step library generation from a single core . This contrasts with N1-linked regioisomers that offer only one derivatizable site, reducing library throughput and chemical diversity.

Quote Request

Request a Quote for 4-Methyl-1-pyrrolidin-3-yltriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.